molecular formula C14H18O6 B1402696 Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate CAS No. 1393845-71-0

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate

Cat. No. B1402696
CAS RN: 1393845-71-0
M. Wt: 282.29 g/mol
InChI Key: ZFYDFGZRVSBRCC-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is a chemical compound with the CAS Number: 1393845-71-0 . It has a molecular weight of 282.29 and its IUPAC name is tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18O6/c1-14(2,3)20-13(16)19-12-10(17-4)6-9(8-15)7-11(12)18-5/h6-8H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 282.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Properties of Ortho-Linked Polyamides

A study by Hsiao et al. (2000) focused on the synthesis of polyamides using dicarboxylic acid derived from 4-tert-butylcatechol. These polyamides were noncrystalline, soluble in polar solvents, and formed transparent, flexible films. They displayed high thermal stability and are potentially useful in materials science.

Gold(I)-Catalyzed Formation of Cyclic Carbonates

Buzas and Gagosz (2006) explored the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into cyclic carbonates Buzas & Gagosz, 2006. This process facilitated the synthesis of various cyclic carbonates under mild conditions.

Electrochemical Oxidation Studies

Richards and Evans (1977) investigated the electrochemical oxidation of derivatives of tert-butylcatechol, including 2,6-di-tert-butyl-4-isopropylphenol Richards & Evans, 1977. The study revealed insights into the formation of oxidation products and their stability.

Steric Effects in Formylation Reactions

The research by Huang et al. (2008) demonstrated how steric effects of alkyl groups influence the formation of by-products in the formylation of dialkylphenols, including 2,4-di-tert-butylphenol Huang et al., 2008. This research is significant in understanding chemical reaction dynamics.

Development of Environmentally Friendly Polycarbonates

Tsai et al. (2016) worked on the production of biocompatible polymers via copolymerization of carbon dioxide, using tert-butyl derivatives as monomers Tsai et al., 2016. This research contributes to the development of environmentally benign materials.

Copolymerization and Terpolymerization Studies

Auer et al. (2004) explored the copolymerization of vinyl-substituted phenolic antioxidants, including derivatives of tert-butylphenol Auer et al., 2004. This study is relevant in the field of polymer chemistry, particularly in the creation of polyketones with intramolecular stabilizers.

Comparative Study of Redox Properties

Panda et al. (2003) conducted a comparative study of the redox properties of thiapyrylium pentamethine dyes, including derivatives with tert-butyl and 2,6-dimethylphenyl substituents Panda et al., 2003. This research has implications in the field of organic electronics and photonics.

Safety and Hazards

The safety information available indicates that the compound is associated with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate”. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

tert-butyl (4-formyl-2,6-dimethoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-14(2,3)20-13(16)19-12-10(17-4)6-9(8-15)7-11(12)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDFGZRVSBRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163008
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393845-71-0
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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